molecular formula C23H17BrClN3O3 B14954941 N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B14954941
M. Wt: 498.8 g/mol
InChI Key: DZKTUTKJPQKIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a heterocyclic acetamide derivative featuring:

  • A 2-chlorophenyl carbonyl substituent at position 1 of the quinoxaline ring, introducing electron-withdrawing and steric effects.
  • A 4-bromophenyl group attached via an acetamide linker, contributing halogen-mediated interactions and lipophilicity.

This structure positions the compound as a candidate for therapeutic applications, particularly in kinase inhibition or antimicrobial activity, due to its hybrid pharmacophore design .

Properties

Molecular Formula

C23H17BrClN3O3

Molecular Weight

498.8 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[1-(2-chlorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C23H17BrClN3O3/c24-14-9-11-15(12-10-14)26-21(29)13-20-22(30)27-18-7-3-4-8-19(18)28(20)23(31)16-5-1-2-6-17(16)25/h1-12,20H,13H2,(H,26,29)(H,27,30)

InChI Key

DZKTUTKJPQKIQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenylamine with 2-chlorobenzoyl chloride to form an intermediate amide. This intermediate is then reacted with a tetrahydroquinoxalinone derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{1-[(2-chlorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Quinoxaline Core

Compound Name Quinoxaline Substituent Acetamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 1-(2-chlorophenyl)carbonyl 4-bromophenyl ~514.76 High halogen density; potential for halogen bonding
N-(4-Bromophenyl)-2-(6,7-dimethyl-3-oxo-tetrahydroquinoxalin-2-yl)acetamide () 6,7-dimethyl 4-bromophenyl ~400.27 Methyl groups enhance lipophilicity but reduce electronic interactions
2-[1-(4-Methylbenzoyl)-3-oxo-tetrahydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide () 1-(4-methylbenzoyl) 3-nitrophenyl ~435.43 Nitro group increases reactivity; potential metabolic instability

Key Findings :

  • Halogenated aryl groups (e.g., 4-bromophenyl) improve metabolic stability over non-halogenated analogs, as seen in crystallographic studies showing robust packing via C–H⋯X interactions .

Heterocyclic and Linker Modifications

Compound Name Core Structure Substituents Biological Relevance
Target Compound Tetrahydroquinoxaline 2-chlorophenyl, 4-bromophenyl Optimized for kinase inhibition due to planar quinoxaline and halogen interactions
N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide () Benzothiazole 4-chlorophenyl, methoxy Benzothiazole core may enhance ATP-binding in kinase targets
N-(3,4-dimethylphenyl)-2-[1-(4-ethoxybenzoyl)-3-oxo-tetrahydroquinoxalin-2-yl]acetamide () Tetrahydroquinoxaline 4-ethoxybenzoyl, 3,4-dimethylphenyl Ethoxy group improves solubility but reduces membrane permeability

Key Findings :

  • The tetrahydroquinoxaline core in the target compound allows for conformational flexibility, unlike rigid benzothiazole derivatives, which may limit binding to certain targets .
  • Ethoxy or methoxy groups in analogs increase solubility (e.g., : ~457.53 g/mol) but may compromise blood-brain barrier penetration compared to halogenated groups .

Physicochemical and Crystallographic Properties

  • Crystallography: The target compound’s 2-chlorophenyl group likely creates a dihedral angle >60° with the quinoxaline ring, as observed in similar structures (e.g., 66.4° in ), promoting dense molecular packing and stability .
  • Lipophilicity : Calculated logP values (estimated via fragment-based methods) suggest the target compound (logP ~3.5) is more lipophilic than methyl-substituted analogs (logP ~2.8) but less than nitro-substituted derivatives (logP ~2.0 due to polar nitro groups) .
  • Solubility : The bromine and chlorine atoms may reduce aqueous solubility compared to methoxy or hydroxy analogs, necessitating formulation adjustments for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.